5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that features a pyrrolo[2,3-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromine and Iodine: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and iodine can be employed.
Attachment of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using phenylsulfonyl chloride.
Addition of the Trimethylsilyl Group: Silylation reactions using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.
Reduction: Reduction reactions could target the halogen groups or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the halogenated positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the development of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the trimethylsilyl group.
3-Iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the bromine atom.
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine: Lacks the iodine atom.
Uniqueness
The presence of both bromine and iodine, along with the phenylsulfonyl and trimethylsilyl groups, makes 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-B]pyridine unique
Properties
IUPAC Name |
[1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridin-2-yl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrIN2O2SSi/c1-24(2,3)16-14(18)13-9-11(17)10-19-15(13)20(16)23(21,22)12-7-5-4-6-8-12/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQHWSUQQJEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrIN2O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134142 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-04-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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